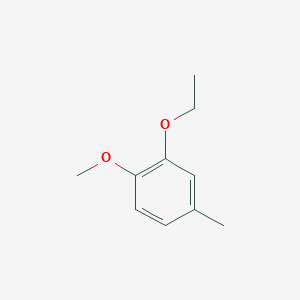

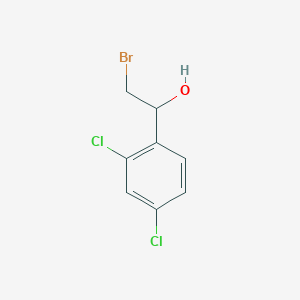

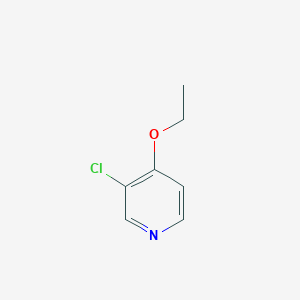

![molecular formula C8H4F3N3O B3328877 2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 52833-58-6](/img/structure/B3328877.png)

2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one

Overview

Description

2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one is a pyrimidine derivative . Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .

Synthesis Analysis

A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . In another study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

In the synthesis of pyrimidinamine derivatives, new compound molecules were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications

Synthesis Techniques

2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one has been studied extensively for its synthesis techniques. The compound can be prepared by various methods, including the reaction of 2-trifluoromethyl-4-iodo-nicotinic acid with amidines catalyzed by specific catalysts, followed by cyclization and demethylation processes. This method is applicable for the syntheses of quinazolin-4(3H)-ones (Li et al., 2013). Another technique involves the addition of substituted 2-aminopyridines to activated alkynoates, leading to the formation of metabolically stable trifluoromethyl substituted pyrido[1,2-a]pyrimidines (Harriman et al., 2003).

Biomedical Applications

In the biomedical field, 2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one derivatives exhibit various biological activities. For instance, some derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kanth et al., 2006). Additionally, certain compounds synthesized from this chemical have demonstrated potent antitumor activity in cancer research (Elgohary & El-Arab, 2013).

Chemical Reactions and Properties

2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, such as reductive cleavage, yielding different pyridine derivatives. This reaction is influenced by the presence of specificsubstituents and reaction conditions. For example, pyrido[3,4-d]pyrimidin-4(3H)-ones with a 3-aryl substituent can undergo reductive cleavage at the 2,3-position more rapidly than those without this substituent, leading to the isolation of specific pyridine derivatives (Gelling & Wibberley, 1971). Additionally, the synthesis of trifluoromethylated analogues of dihydroorotic acid from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones demonstrates the compound's versatility in creating various biologically relevant derivatives (Sukach et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods have been developed to expand the diversity of derivatives from 2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one. For instance, a one-pot synthesis of novel pyrido[2,3-d]pyrimidines using a specific nanocatalyst under solvent-free conditions shows a green, rapid, and efficient method to generate products (Mohsenimehr et al., 2014). Another method involves Tf2O-mediated cyclization of specific acrylamides to efficiently synthesize N-substituted pyrido[1,2-a]pyrimidin-4-imines (Rao et al., 2020).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, the development of new compounds with the trifluoromethyl group could be a promising direction for future research.

properties

IUPAC Name |

2-(trifluoromethyl)-3H-pyrido[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O/c9-8(10,11)7-13-5-3-12-2-1-4(5)6(15)14-7/h1-3H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSGBIHEPAYDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704541 | |

| Record name | 2-(Trifluoromethyl)pyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one | |

CAS RN |

52833-58-6 | |

| Record name | 2-(Trifluoromethyl)pyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

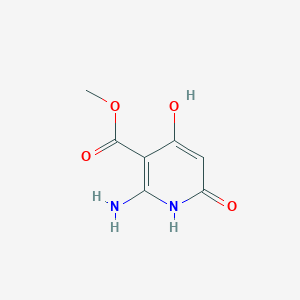

![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)

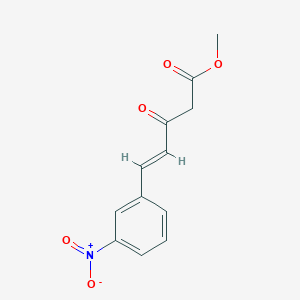

![4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3328862.png)

![1-(11-fluoro-3,3a,8,12b-tetrahydro-2H-dibenzo[3,4:6,7]cyclohepta[1,2-b]furan-2-yl)-N-methylmethanamine](/img/structure/B3328870.png)